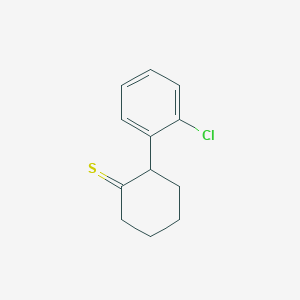![molecular formula C16H26O2 B14206721 4-[(2,3-Dimethylbutan-2-yl)oxy]-2,3,5,6-tetramethylphenol CAS No. 917838-86-9](/img/structure/B14206721.png)
4-[(2,3-Dimethylbutan-2-yl)oxy]-2,3,5,6-tetramethylphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(2,3-Dimethylbutan-2-yl)oxy]-2,3,5,6-tetramethylphenol is a synthetic organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a phenol group substituted with a bulky alkyl ether group, which imparts distinct physical and chemical characteristics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2,3-Dimethylbutan-2-yl)oxy]-2,3,5,6-tetramethylphenol typically involves the alkylation of 2,3,5,6-tetramethylphenol with 2,3-dimethylbutan-2-ol. The reaction is usually carried out in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid, under reflux conditions. The reaction mixture is then neutralized, and the product is extracted and purified using standard organic synthesis techniques.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters, such as temperature, pressure, and reactant concentrations, is crucial for optimizing the production process.
Chemical Reactions Analysis
Types of Reactions
4-[(2,3-Dimethylbutan-2-yl)oxy]-2,3,5,6-tetramethylphenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding hydroquinones.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenol ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) are used under controlled conditions.
Major Products
Oxidation: Quinones and other oxidized phenolic compounds.
Reduction: Hydroquinones and related reduced compounds.
Substitution: Halogenated or nitrated phenolic derivatives.
Scientific Research Applications
4-[(2,3-Dimethylbutan-2-yl)oxy]-2,3,5,6-tetramethylphenol has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[(2,3-Dimethylbutan-2-yl)oxy]-2,3,5,6-tetramethylphenol involves its interaction with various molecular targets and pathways. The phenol group can participate in hydrogen bonding and other interactions with biological molecules, while the bulky alkyl ether group can influence the compound’s solubility and membrane permeability. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-((2,3-Dimethylbutan-2-yl)amino)benzamide
- 2-(4-{[(2,3-dimethylbutan-2-yl)dimethylsilyl]oxy}butyl)oxepan-3-one
Uniqueness
4-[(2,3-Dimethylbutan-2-yl)oxy]-2,3,5,6-tetramethylphenol is unique due to its specific substitution pattern on the phenol ring and the presence of a bulky alkyl ether group. This structural uniqueness imparts distinct physical and chemical properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
917838-86-9 |
|---|---|
Molecular Formula |
C16H26O2 |
Molecular Weight |
250.38 g/mol |
IUPAC Name |
4-(2,3-dimethylbutan-2-yloxy)-2,3,5,6-tetramethylphenol |
InChI |
InChI=1S/C16H26O2/c1-9(2)16(7,8)18-15-12(5)10(3)14(17)11(4)13(15)6/h9,17H,1-8H3 |
InChI Key |
PEJOFOBZCHHCQJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C(=C1O)C)C)OC(C)(C)C(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(1,3-Dihydro-2H-isoindol-2-yl)-2-[(diphenylmethyl)amino]ethan-1-one](/img/structure/B14206640.png)
![4-[Bis(4-chlorophenyl)methylidene]-5-methyl-3,4-dihydro-2H-pyrrole](/img/structure/B14206648.png)
![Benzamide, 2-[[(acetyloxy)acetyl]amino]-N-2-propynyl-](/img/structure/B14206654.png)
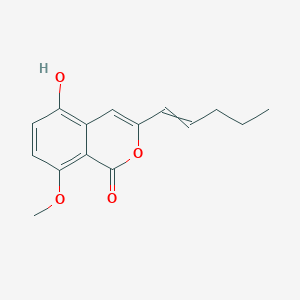
![3-{[(4-Methylphenyl)methyl]amino}-1-phenylpyrrolidine-2,5-dione](/img/structure/B14206662.png)
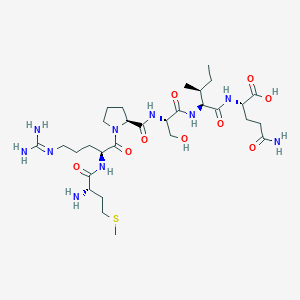
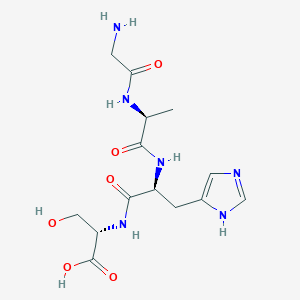
![2-({[(1R)-1-(Naphthalen-1-yl)ethyl]amino}methyl)phenol](/img/structure/B14206693.png)
![N-[(2R,5R)-2,5-dimethylpyrrolidin-1-yl]methanimine](/img/structure/B14206705.png)
![N-{[6-(3-Hydroxyphenyl)pyridin-2-yl]methyl}cyclopropanecarboxamide](/img/structure/B14206713.png)
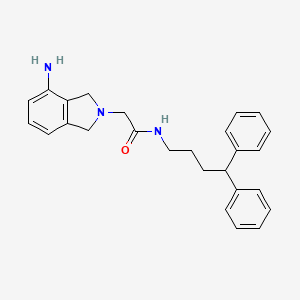
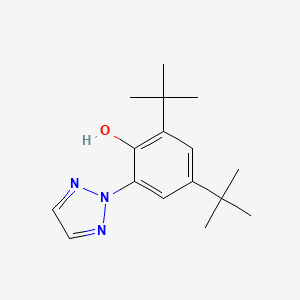
![6,6'-Dimethyl-4,4'-bis[(4-nitrophenyl)ethynyl]-2,2'-bipyridine](/img/structure/B14206745.png)
